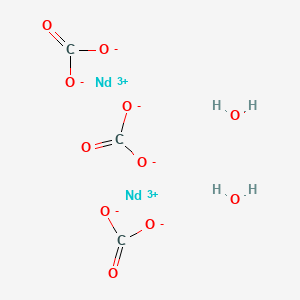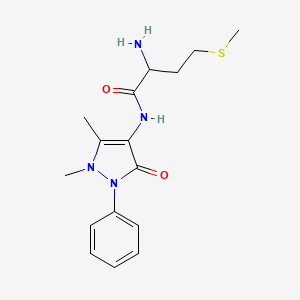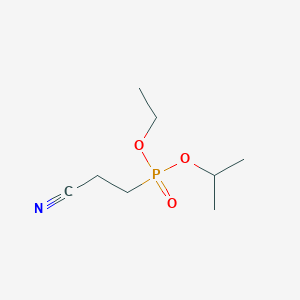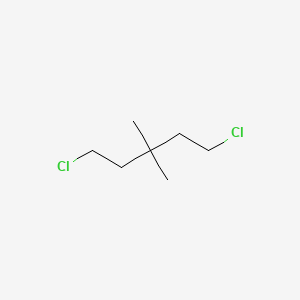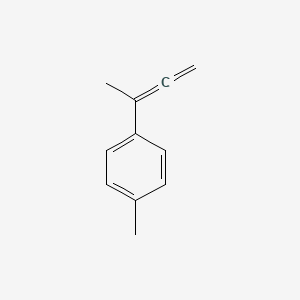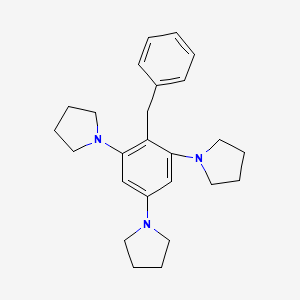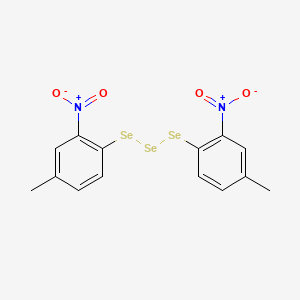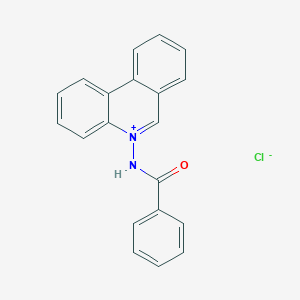
Butanamide, N-cyclohexyl-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-cyclohexyl-2,2-dimethyl- is an organic compound with the molecular formula C12H23NO. It is also known as N-Cyclohexyl-2,2-dimethylbutanamide. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. The structure of Butanamide, N-cyclohexyl-2,2-dimethyl- consists of a butanamide backbone with a cyclohexyl group and two methyl groups attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-cyclohexyl-2,2-dimethyl- can be achieved through the reaction of 2,2-dimethylbutanoyl chloride with cyclohexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-cyclohexyl-2,2-dimethyl- may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-cyclohexyl-2,2-dimethyl- can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Yields 2,2-dimethylbutanoic acid and cyclohexylamine.
Reduction: Produces N-cyclohexyl-2,2-dimethylbutylamine.
Substitution: Results in the formation of substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanamide, N-cyclohexyl-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of Butanamide, N-cyclohexyl-2,2-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Butanamide, N-cyclohexyl-2,2-dimethyl- can be compared with other similar compounds, such as:
N,N-Dimethylbutanamide: Similar structure but with two methyl groups instead of a cyclohexyl group.
N-Cyclohexylbutyramide: Similar structure but without the two methyl groups on the butanamide backbone.
Uniqueness
The presence of the cyclohexyl group and the two methyl groups in Butanamide, N-cyclohexyl-2,2-dimethyl- imparts unique steric and electronic properties, making it distinct from other amides. These structural features can influence its reactivity, stability, and interactions with biological targets.
Propiedades
Número CAS |
62384-12-7 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
N-cyclohexyl-2,2-dimethylbutanamide |
InChI |
InChI=1S/C12H23NO/c1-4-12(2,3)11(14)13-10-8-6-5-7-9-10/h10H,4-9H2,1-3H3,(H,13,14) |
Clave InChI |
ZVOYMJKDVWUYGI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(=O)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)

